REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:21]=[C:20]2[C:15]([CH:16]=[CH:17][CH:18]=[N:19]2)=[CH:14][CH:13]=1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:11][C:12]2[CH:21]=[C:20]3[C:15]([CH:16]=[CH:17][CH:18]=[N:19]3)=[CH:14][CH:13]=2)=[O:7])=[CH:4][CH:3]=1
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Name
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|
Quantity
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2.19 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C(=O)Cl)C=C1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=CC=C2C=CC=NC2=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This material was prepared analogous to the procedure
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Type
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CUSTOM
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Details
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prepared
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Name
|
|
Type
|
product
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Smiles
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BrC1=CC=C(C(=O)NC2=CC=C3C=CC=NC3=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |